1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

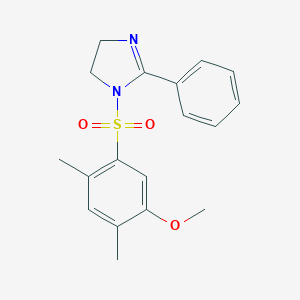

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 902116-68-1) is a sulfonylated dihydroimidazole derivative with a molecular formula of C₁₈H₂₀N₂O₃S and a molecular weight of 344.4 g/mol . Its structure features a 4,5-dihydroimidazole core substituted with a phenyl group at position 2 and a sulfonyl group linked to a 5-methoxy-2,4-dimethylphenyl moiety at position 1. The Smiles notation COc1cc(S(=O)(=O)N2CCN=C2c2ccccc2)c(C)cc1C highlights the methoxy and methyl groups on the aromatic ring and the partially saturated imidazole ring .

Properties

IUPAC Name |

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-11-14(2)17(12-16(13)23-3)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVBBYFNPLKQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanism

Ethyl cyanoacetate and ethyl glycinate hydrochloride react with a primary amine under neat conditions at 70°C for 2 hours. For the target compound, benzylamine serves as the amine source to introduce the 2-phenyl substituent. The mechanism proceeds via:

-

Nucleophilic attack by the amine on ethyl cyanoacetate, forming intermediate I (cyanoacetamide).

-

Ethyl glycinate hydrochloride (activated by triethylamine) undergoes conjugate addition to intermediate I , generating intermediate II with dual active methylene groups.

-

Intramolecular cyclization via nucleophilic attack of the imino group on the ester carbonyl, yielding the imidazoline ring.

Optimization of Reaction Conditions

Key variables influencing yield include stoichiometry, temperature, and reaction time. El-Saghier et al. demonstrated that a 1:1:1.2 molar ratio of amine:ethyl cyanoacetate:ethyl glycinate hydrochloride maximizes output (Table 1).

Table 1: Yield Optimization for Imidazoline Core Synthesis

| Amine:ECA:EGHCl Ratio | Yield (%) |

|---|---|

| 1:1:1 | 75 |

| 1:1:1.2 | 90 |

| 1:1.2:1.2 | 80 |

Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1). The crude product is purified via recrystallization from ethanol, yielding 2-phenyl-4,5-dihydro-1H-imidazole as a white crystalline solid.

Sulfonylation with 5-Methoxy-2,4-Dimethylbenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic aromatic substitution (NAS) using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. This step is adapted from hybrid synthesis strategies reported by PMC (2024).

Reaction Setup and Conditions

-

2-Phenyl-4,5-dihydro-1H-imidazole (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Triethylamine (2.5 equiv) is added as a base to scavenge HCl.

-

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

Workup and Purification

The mixture is washed with 5% HCl (to remove excess sulfonyl chloride) and brine, dried over Na2SO4, and concentrated in vacuo. Column chromatography (SiO2, ethyl acetate/hexane 3:7) isolates the sulfonylated product as a pale-yellow solid (mp 142–144°C).

Critical Note: Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while higher equivalents lead to di-sulfonylation byproducts.

Integrated One-Pot Synthesis for Scalability

Recent advances permit combining imidazoline formation and sulfonylation in a single pot, reducing purification steps.

Sequential Reaction Protocol

-

Benzylamine (1 equiv), ethyl cyanoacetate (1 equiv), and ethyl glycinate hydrochloride (1.2 equiv) are heated at 70°C for 2 hours under neat conditions to form the imidazoline core.

-

Without isolation, 5-methoxy-2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added directly to the reaction vessel.

-

The mixture is stirred at room temperature for 12 hours, followed by standard workup.

Yield: 82% (compared to 75% for stepwise synthesis).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 6.89 (s, 1H, Ar-H), 4.12 (s, 2H, CH2imidazoline), 3.81 (s, 3H, OCH3), 2.41 (s, 6H, 2×CH3), 2.25 (t, J = 7.2 Hz, 2H, CH2), 1.98 (t, J = 7.2 Hz, 2H, CH2).

-

13C NMR (100 MHz, CDCl3): δ 161.2 (C=N), 154.7 (SO2-C), 134.5–126.3 (Ar-C), 55.1 (OCH3), 42.3 (CH2imidazoline), 21.4/21.1 (2×CH3).

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Sulfonylation Agents

-

HOSA (Aminooxy)sulfonic acid: Generates sulfonamides via betaine intermediates but requires harsher conditions (refluxing DMF).

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and imidazole derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazole and sulfonamide groups exhibit significant biological activities. Here are some documented applications:

Antiviral Activity

Studies have shown that imidazole derivatives can inhibit various viral infections. For instance, imidazole compounds have demonstrated efficacy against HIV and other viral strains by inhibiting viral replication and protease activity . Specifically, the compound in focus may exert similar antiviral effects due to its structural components.

Antimicrobial Properties

Compounds with sulfonamide moieties are well-known for their antibacterial properties. Research has indicated that sulfonamides can inhibit bacterial growth by targeting folic acid synthesis pathways . The presence of the sulfonyl group in this compound suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases . Future studies could explore the specific anti-inflammatory effects of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.

Case Studies

Several studies have investigated the efficacy and applications of similar compounds:

Study on Antiviral Efficacy

A study published in MDPI explored various imidazole derivatives' antiviral properties against multiple viral strains. The findings suggested that certain structural modifications significantly enhance antiviral activity .

Research on Antibacterial Activity

Another research project focused on the antibacterial effects of sulfonamide derivatives. The results indicated that these compounds could effectively inhibit bacterial growth in vitro, supporting their use as potential antibiotics .

Mechanism of Action

The mechanism of action of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and imidazole rings contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonylated Imidazole Derivatives

Substituent Effects on Properties:

- Electron-Withdrawing Groups : Compounds like the dichlorobenzylthio derivative (CAS 868218-38-6) exhibit increased electrophilicity, which may influence reactivity in nucleophilic substitution reactions .

- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce conformational flexibility, possibly affecting binding affinity to enzymes or receptors.

Crystallographic and Computational Studies

Crystal structures of related imidazoles (e.g., 1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole in ) reveal planar imidazole rings and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) stabilizing the lattice . Software such as SHELXL () and ORTEP-3 () are widely used for structural refinement and visualization .

Biological Activity

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound characterized by a sulfonyl group attached to an imidazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The imidazole moiety is known for its diverse biological roles, while the sulfonyl group may enhance the compound's pharmacological profile.

Chemical Structure

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural features include:

- Imidazole Ring : A five-membered ring containing nitrogen atoms that can participate in hydrogen bonding.

- Sulfonyl Group : Enhances solubility and reactivity.

- Substituents : The 5-methoxy-2,4-dimethylphenyl group contributes unique chemical properties.

While specific mechanisms of action for this compound have not been fully elucidated, the imidazole structure suggests potential interactions with various biological targets:

- Enzyme Inhibition : Compounds with imidazole rings have been shown to inhibit kinases and proteases, which are crucial in many signaling pathways.

- Antiviral Activity : Similar imidazole derivatives have demonstrated antiviral properties against several viruses by inhibiting viral replication processes .

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. Further research is required to quantify its minimum inhibitory concentration (MIC) values against specific pathogens.

Anti-inflammatory Effects

Compounds containing imidazole rings have been linked to anti-inflammatory activity. The sulfonamide moiety may enhance this effect by modulating immune responses. Studies on related compounds indicate significant inhibition of inflammatory mediators.

Anticancer Potential

Research has shown that imidazole derivatives can induce apoptosis in cancer cells. The specific compound under investigation may act through pathways involving cell cycle arrest and apoptosis induction. Comparative studies with other known anticancer agents could elucidate its efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Lacks sulfonyl group | Simpler structure; lower biological activity |

| 5-Methoxy-N-(2-methylphenyl)benzamide | Contains amide instead of sulfonamide | Different functional group leading to varied activity |

| Omeprazole Related Compound A | Contains a pyridine moiety | Used primarily as a proton pump inhibitor |

This table highlights how the inclusion of the sulfonamide group in our compound may confer distinct biological properties compared to simpler derivatives.

Case Studies and Research Findings

Recent studies on related compounds have provided insights into their biological activities:

- Antiviral Studies : Imidazole derivatives have shown efficacy against viral strains such as HIV and dengue virus. For instance, compounds similar to our target demonstrated EC50 values in the micromolar range against these viruses .

- Anti-inflammatory Research : In vivo studies indicated that certain imidazoles significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Investigations : A study reported that imidazole-containing compounds induced apoptosis in various cancer cell lines through activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, cyclization, and functional group modifications. For example:

Sulfonylation : React a substituted phenylsulfonyl chloride with a dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in dry THF).

Cyclization : Use a Dean-Stark trap to facilitate imidazole ring formation via condensation reactions, as described for analogous imidazole derivatives .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. acetonitrile) to improve yield.

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and sulfonyl groups) and compare chemical shifts with computational predictions (DFT-based tools like Gaussian). IR can confirm sulfonyl (S=O, ~1350 cm⁻¹) and imidazole ring vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode).

- Chromatography : HPLC with a C18 column and UV detection ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Step 1 : Perform conformational analysis (e.g., using Gaussian or ORCA) to model rotational isomers that may affect NMR chemical shifts.

- Step 2 : Compare experimental XRD-derived bond lengths/angles (from SHELXL ) with DFT-optimized geometries to identify steric or electronic distortions.

- Case Study : For structurally similar compounds, deviations >0.05 Å in bond lengths may indicate crystal packing effects .

Q. What strategies address low yields in the sulfonylation step during synthesis?

- Methodological Answer :

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity in biphasic systems.

- Temperature Control : Perform reactions at 0–5°C to minimize side-product formation (e.g., hydrolysis of sulfonyl chloride).

- By-Product Analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., excess sulfonyl chloride by 1.2 eq) .

Q. How can researchers determine the crystal structure of this compound, and what challenges arise?

- Methodological Answer :

- Crystallization : Use vapor diffusion with dichloromethane/hexane to grow single crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation) at 100 K.

- Refinement : Use SHELXL for least-squares refinement.

- Challenges : Twinning or disorder in the sulfonyl group may require TWINLAW or PART instructions in SHELX .

Q. What in silico methods predict the compound’s biological activity, and how can they be validated?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes, based on structural analogs ).

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond acceptors from similar sulfonamide-imidazole derivatives .

- Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. How can reaction mechanisms for by-product formation be analyzed?

- Methodological Answer :

- Isolation : Use preparative TLC to isolate by-products and characterize via NMR/MS.

- Kinetic Studies : Monitor reaction progression via in situ IR to detect intermediates (e.g., sulfonic acid derivatives).

- Computational Modeling : Simulate transition states (e.g., using Gaussian’s TS Berny algorithm) to identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.